1-(Chloromethyl)-3-(trifluoromethoxy)benzene
Overview
Description
“1-(Chloromethyl)-3-(trifluoromethoxy)benzene” is an organic compound that contains a benzene ring, a chloromethyl group (-CH2Cl), and a trifluoromethoxy group (-OCF3). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-3-(trifluoromethoxy)benzene” would consist of a benzene ring substituted with a chloromethyl group at one position and a trifluoromethoxy group at another position .Chemical Reactions Analysis
The chloromethyl and trifluoromethoxy groups are both reactive and could participate in various chemical reactions. For example, the chloromethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-3-(trifluoromethoxy)benzene” would be influenced by its functional groups. For example, the trifluoromethoxy group could increase the compound’s stability and reactivity .Scientific Research Applications
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Fluorophore Research
- Summary of Application : Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries .
- Methods of Application : The development of these fluorophores involves the design and analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .
- Results or Outcomes : These fluorophores have ushered in a new era in biology and materials science .
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Trifluoromethylation
- Summary of Application : The trifluoromethylation of carbon-centered radical intermediates plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
- Methods of Application : This field involves the study of recent advances in trifluoromethylation of carbon-centered radical intermediates .
- Results or Outcomes : The trifluoromethyl group has been found to be crucial in these fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIGSVZJAYCTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535123 | |
Record name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |
CAS RN |
89807-43-2 | |
Record name | 1-(Chloromethyl)-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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